Bienvenue dans la boutique en ligne BenchChem!

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide

Carbonic anhydrase inhibition Sulfonamide zinc-binding X-ray crystallography

This compound combines a validated carbonic anhydrase warhead (cf. PDB 4RUZ), a naphthalene sigma-receptor motif, and a flexible dimethylamino linker—making it non-interchangeable with simpler sulfonamides. Its modular architecture supports parallel SAR exploration around three distinct domains (ethoxy, dimethylamino, naphthalene). Ideal for CNS-targeted screening decks and CA isoform-selectivity campaigns. Commercial sourcing is exclusively through specialist suppliers offering custom synthesis.

Molecular Formula C22H26N2O3S
Molecular Weight 398.52
CAS No. 941960-30-1
Cat. No. B2444010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide
CAS941960-30-1
Molecular FormulaC22H26N2O3S
Molecular Weight398.52
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C
InChIInChI=1S/C22H26N2O3S/c1-4-27-18-12-14-19(15-13-18)28(25,26)23-16-22(24(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22-23H,4,16H2,1-3H3
InChIKeyHXTDXNPXHSUIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide (CAS 941960-30-1): Structural and Pharmacophore Overview for Research Procurement


N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide (CAS 941960-30-1, molecular formula C₂₂H₂₆N₂O₃S, MW 398.52 g/mol) is a synthetic aryl sulfonamide that integrates three pharmacophoric elements: a 4-ethoxybenzenesulfonamide zinc-binding group, a naphthalen-1-yl hydrophobic scaffold, and a tertiary dimethylamino moiety. This compound belongs to the benzenesulfonamide class, which constitutes one of the most extensively characterized groups of carbonic anhydrase (CA) inhibitors [1]. The 4-ethoxybenzenesulfonamide substructure alone has been co-crystallized with human carbonic anhydrase II (PDB: 4RUZ, resolution 1.63 Å), confirming its canonical sulfonamide–zinc coordination geometry [2]. However, it must be emphasized that no peer-reviewed primary publication or patent example has yet reported quantitative biological assay data specifically for CAS 941960-30-1. All differentiation claims presented below are therefore grounded in class-level pharmacophore inference, comparative structural analysis against experimentally characterized analogs, and authoritative database records for the constituent substructures.

Why N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide Cannot Be Simply Replaced by a Generic Sulfonamide Analog


The target compound occupies a distinct structural niche that is not recapitulated by simple benzenesulfonamides (e.g., 4-ethoxybenzenesulfonamide alone), nor by naphthalenesulfonamides lacking the ethoxybenzene tail (e.g., dansylamide). Three features drive this non-interchangeability. First, the 4-ethoxybenzenesulfonamide warhead provides a conserved zinc-binding sulfonamide group capable of engaging carbonic anhydrase active sites; crystallographic evidence from PDB 4RUZ demonstrates that the para-ethoxy substituent projects into a lipophilic pocket adjacent to the active site, influencing isoform selectivity [1]. Second, the naphthalen-1-yl ring introduces substantial aromatic surface area that is absent in simpler N-(2-(dimethylamino)ethyl)-4-ethoxybenzenesulfonamide (a compound lacking the naphthalene group and therefore possessing different hydrophobic character and potential receptor-interaction profiles). Third, the tertiary dimethylamino group attached directly to the α-carbon of the ethyl linker creates a basic center that is stereoelectronically distinct from the primary or secondary amine analogs commonly used in CA inhibitor design—potentially modulating both solubility and off-target receptor engagement including sigma receptors, for which naphthalene-alkylamine motifs are a recognized pharmacophore [2]. Interchanging this compound with a generic sulfonamide that lacks any one of these three elements would result in a different molecular recognition profile.

Quantitative Evidence Guide: Comparator-Based Differentiation of N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide (CAS 941960-30-1)


Carbonic Anhydrase II Inhibitory Pharmacophore: 4-Ethoxybenzenesulfonamide Warhead with Validated Zinc-Binding Geometry

The 4-ethoxybenzenesulfonamide substructure present in the target compound has been experimentally validated as a carbonic anhydrase inhibitor. In the study by Carta et al. (2015), a series of 4-alkoxybenzenesulfonamides were profiled against multiple human CA isoforms. The unsubstituted 4-ethoxybenzenesulfonamide (the minimal warhead core of the target compound) inhibited hCA II with a Ki in the low nanomolar range, consistent with the canonical sulfonamide–zinc coordination mechanism confirmed by the 4RUZ crystal structure (1.63 Å resolution) [1]. Critically, the para-ethoxy substituent projects into a lipophilic cleft adjacent to the active-site zinc, and the published SAR data indicate that replacing the ethoxy group with hydrogen (i.e., unsubstituted benzenesulfonamide) significantly weakens affinity across multiple isoforms. This establishes the 4-ethoxy substituent, rather than the sulfonamide alone, as a key determinant of binding potency within this scaffold class [2]. Note: These data are derived from the 4-ethoxybenzenesulfonamide core compound rather than the full target molecule; no CA inhibition data have been reported for CAS 941960-30-1 itself.

Carbonic anhydrase inhibition Sulfonamide zinc-binding X-ray crystallography Isoform selectivity

Naphthalene Ring Incorporation Relative to Non-Naphthalene Analog N-(2-(Dimethylamino)ethyl)-4-ethoxybenzenesulfonamide

The target compound differs from the structurally simpler analog N-(2-(dimethylamino)ethyl)-4-ethoxybenzenesulfonamide (MW 272.37 g/mol) by the addition of a naphthalen-1-yl group at the α-position of the ethyl linker. This substitution approximately doubles the aromatic surface area (from one phenyl ring with one ethoxy substituent to a phenyl plus a fused naphthalene bicyclic system). The naphthalene-alkylamine substructure is a well-established pharmacophore for sigma receptor recognition: Glennon's pharmacophore model identifies an N-alkyl-naphthalene moiety, a basic amine, and a hydrophobic region as the minimal requirements for sigma-1 receptor binding [1]. Non-naphthalene analogs such as N-(2-(dimethylamino)ethyl)-4-ethoxybenzenesulfonamide lack this aromatic surface and are not predicted to engage sigma receptors with comparable affinity, although no direct binding data exist for either compound. Calculated ALogP for the naphthalene-bearing target is estimated at approximately 3.5–4.5 (based on Molinspiration-type fragment addition), compared with approximately 1.5–2.0 for the non-naphthalene analog, implying significantly enhanced membrane permeability [2].

Hydrophobic pharmacophore Sigma receptor Membrane permeability Molecular recognition

Structural Differentiation from the 4-Nitrobenzenesulfonamide Analog (CAS 941917-48-2)

A closely related compound—N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 941917-48-2)—differs solely in the para substituent on the benzenesulfonamide ring (nitro vs. ethoxy). The nitro group is a strong electron-withdrawing substituent (Hammett σₚ = +0.78) that substantially alters the sulfonamide NH acidity and the electron density at the zinc-binding nitrogen. In contrast, the ethoxy group in the target compound is electron-donating (σₚ = −0.24), which preserves sulfonamide NH acidity closer to that of unsubstituted benzenesulfonamide [1]. In the structurally characterized 4-ethoxybenzenesulfonamide–hCA II complex (PDB 4RUZ), the ethoxy oxygen projects toward a hydrophobic subpocket without engaging in strong polar interactions, whereas a nitro group at the same position would introduce a hydrogen-bond acceptor that may compete with or disrupt the canonical sulfonamide–zinc–water hydrogen-bond network [2]. Furthermore, the nitro analog is susceptible to bioreduction (generating reactive nitroso and hydroxylamine intermediates), a metabolic liability absent in the ethoxy-bearing target compound. These electronic and metabolic differences mean the two compounds cannot be treated as interchangeable for any biological assay.

Sulfonamide SAR Electronic effects Nitro vs. ethoxy substitution Reactivity

Potential Sigma Receptor Pharmacophore Engagement vs. Dansylamide (5-(Dimethylamino)naphthalene-1-sulfonamide)

Dansylamide (DNSA, CAS 1431-39-6) is a fluorescent 5-(dimethylamino)naphthalene-1-sulfonamide that serves dual roles as a carbonic anhydrase inhibitor (Ki = 0.126 nM against hCA II [1]) and an environmentally sensitive fluorescent probe. DNSA's sulfonamide group is directly attached to the naphthalene ring (a naphthalenesulfonamide), whereas the target compound is a benzenesulfonamide linked to a naphthalene ring via a flexible dimethylaminoethyl spacer. This topological difference has two important consequences. First, dansylamide's naphthalene-dimethylamino fluorophore is constrained in proximity to the zinc-binding sulfonamide, producing a characteristic fluorescence enhancement upon CA binding that is exploited in competition assays [2]. The target compound, by contrast, separates the ethoxybenzene-sulfonamide warhead from the naphthalene-dimethylamino group by a two-carbon spacer, potentially decoupling CA inhibition from fluorescence readout and enabling independent optimization of each pharmacophoric element. Second, in sigma receptor pharmacophore models, the distance between the basic amine and the distal aromatic ring critically determines receptor subtype selectivity; the extended linker in the target compound may sample a different conformational space than the directly attached naphthalenesulfonamide of DNSA [3].

Sigma receptor Naphthalene pharmacophore Fluorescent probe Binding mode

Absence of Published Quantitative Bioactivity Data: A Critical Procurement Consideration

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and the RCSB PDB (searched via compound name, CAS number, SMILES, and InChI) has identified zero peer-reviewed publications, zero patent examples, and zero database bioactivity records that report quantitative binding, inhibition, or functional assay data for CAS 941960-30-1. This stands in contrast to the extensively characterized comparator compounds discussed above: 4-ethoxybenzenesulfonamide has crystallographic data (PDB: 4RUZ, 6I1U) and multiple CA inhibition Ki values [1]; dansylamide has sub-nanomolar CA II Ki data and decades of fluorescence-based assay use [2]; and E-6837 (a related naphthalene-sulfonamide with a dimethylaminoethyl-indole scaffold) has a reported 5-HT₆ pKi of 9.13 (Ki = 0.74 nM) and in vivo efficacy data [3]. The target compound's data vacuum means that any procurement for biological screening constitutes a de novo investigation with no guaranteed activity at any specific target. This informational asymmetry must be weighed against the compound's structural novelty when making procurement decisions.

Data availability Screening library Procurement risk Assay readiness

Best-Fit Research and Industrial Application Scenarios for N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide (CAS 941960-30-1)


Exploratory Carbonic Anhydrase Inhibitor Screening Libraries

The compound's 4-ethoxybenzenesulfonamide warhead provides a crystallographically validated zinc-binding motif (PDB 4RUZ) [1] that justifies its inclusion in focused CA inhibitor screening decks. Unlike dansylamide, which carries intrinsic fluorescence that can interfere with optical readouts, the target compound separates the sulfonamide warhead from the naphthalene-dimethylamino group via a flexible linker, potentially reducing fluorescence background in CA activity assays. Procurement is most appropriate for research groups seeking novel CA inhibitor chemotypes where the naphthalene-dimethylamino tail may confer isoform selectivity not achievable with simpler 4-alkoxybenzenesulfonamides.

Sigma Receptor or CNS Target Screening Based on Naphthalene-Alkylamine Pharmacophore

The naphthalene-dimethylaminoethyl substructure conforms to the Glennon sigma-1 pharmacophore model—an aromatic region (naphthalene), a basic amine (dimethylamino), and a hydrophobic domain [2]. This motif has been exploited in numerous high-affinity sigma receptor ligands. The target compound's benzenesulfonamide tail may additionally engage carbonic anhydrase or other sulfonamide-recognizing targets present in the CNS. It is therefore a candidate for multi-target screening panels that include sigma-1, sigma-2, and CA isoforms, particularly in neuroscience-focused discovery programs.

Synthetic Intermediate for Diversified Sulfonamide Libraries

The compound's modular architecture—a benzenesulfonamide head, a chiral dimethylaminoethyl linker (racemic at the α-naphthalene carbon), and a naphthalene tail—makes it a versatile scaffold for parallel synthesis. The ethoxy group can be dealkylated to a phenol for further derivatization (etherification, sulfonation), the dimethylamino group can be quaternized or oxidized to the N-oxide, and the naphthalene ring can undergo electrophilic substitution (nitration, halogenation). Procurement of gram quantities as a starting material supports medicinal chemistry campaigns aiming to explore SAR around each of the three structural modules.

Physicochemical Probe for Membrane Partitioning or Cellular Uptake Studies

With an estimated ALogP substantially higher than that of non-naphthalene sulfonamide analogs, the compound may serve as a physicochemical probe to investigate how naphthalene incorporation alters cellular permeability, subcellular distribution, or plasma protein binding of sulfonamide-based ligands. Comparative studies with N-(2-(dimethylamino)ethyl)-4-ethoxybenzenesulfonamide (MW 272.37, lower logP) could quantify the contribution of the naphthalene group to passive membrane flux in Caco-2 or PAMPA assays [3].

Quote Request

Request a Quote for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.